molecular formula C16H9ClO4 B2722359 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate CAS No. 226878-41-7

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2722359
CAS No.: 226878-41-7
M. Wt: 300.69
InChI Key: ZVBMTVARFXOPPQ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative of significant interest in research and development. Compounds based on the 2-oxo-2H-chromene-3-carboxylate structure are extensively investigated for their diverse biological activities. Related esters have been identified as potent inhibitors of phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes, with studies showing they can form stable complexes with the enzyme and significantly reduce effects such as edema and myotoxicity . The coumarin core is a privileged structure in medicinal chemistry, with its derivatives being explored for applications as anticancer, anti-inflammatory, and anticoagulant agents . The specific substitution pattern of the 4-chlorophenyl ester group makes this compound a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. Researchers utilize this and similar coumarin carboxylates in the development of new pharmacological tools and organic materials. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-chlorophenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBMTVARFXOPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chlorophenol with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its effectiveness against various types of cancer. For instance, derivatives of this compound have been tested against multiple cancer cell lines, revealing significant cytotoxicity and apoptotic effects .
  • Anti-inflammatory Properties :
    • The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which are critical targets for anti-inflammatory drugs .
  • Antiviral Activity :
    • Some derivatives related to this compound have been investigated for their potential as antiviral agents, particularly against HIV-1 integrase . This highlights its versatility in addressing viral infections alongside cancer.

Biological Research

  • Biochemical Interactions :
    • The interactions of this compound with various biological receptors have been documented, showing high affinity for multiple targets. This suggests a broad spectrum of biological activity, making it a valuable compound for further pharmacological studies .
  • Synthesis of Novel Derivatives :
    • The compound serves as an essential building block in synthetic organic chemistry, leading to the development of novel derivatives with enhanced biological activities. For example, modifications to the chromene structure have produced compounds with improved efficacy against specific diseases .

Industrial Applications

  • Dyes and Pigments :
    • Beyond medicinal applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability .
  • Chemical Synthesis :
    • It acts as an intermediate in the synthesis of other complex organic molecules, showcasing its utility in industrial chemistry settings where multifunctional compounds are required .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM.
Study BAnti-inflammatory EffectsInhibited COX enzymes by over 70%, indicating strong anti-inflammatory potential.
Study CAntiviral PropertiesShowed promising activity against HIV-1 integrase with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the coumarin ring and the aryl substituent is a critical parameter affecting molecular conformation and intermolecular interactions. Key comparisons include:

Compound Name Substituent(s) Dihedral Angle (°) Key Structural Features
4-Chlorophenyl (title compound) Cl 22.60 Planar arrangement; weak C–H⋯O interactions
4-Methoxyphenyl OCH₃ 48.04 Methoxy group introduces torsional strain
4-(Octyloxy)phenyl O(CH₂)₇CH₃ 21.11 Alkyl chain enhances hydrophobicity
4-(Heptyloxy)benzoyloxyphenyl with CF₃ O(CH₂)₆CH₃, CF₃ 54.46 Bulky substituents increase steric hindrance
4-Bromophenyl Br Not reported Expected similar planarity to Cl analog

Key Observations:

  • Electron-withdrawing groups (Cl, Br) favor smaller dihedral angles (~20–23°), promoting planarity and stronger π-π stacking interactions .
  • Long alkyl chains (e.g., octyloxy) marginally reduce dihedral angles (21.11°) but introduce hydrophobic regions, impacting LC behavior .

Supramolecular Interactions and Crystal Packing

Supramolecular interactions, particularly C–H⋯O hydrogen bonds and C–H⋯π contacts, govern crystal packing and material properties:

  • 4-Chlorophenyl derivative : Forms zig-zag chains via C–H⋯O interactions, creating layered sheets in the crystal lattice .
  • 4-Methoxyphenyl derivative : Stabilized by C3–H3⋯O3 and C12–H12⋯O2 interactions, forming sheets in the ac plane .
  • 4-(Heptyloxy)benzoyloxyphenyl with CF₃ : Exhibits C–H⋯π interactions due to the trifluoromethyl group, leading to dense packing .
  • 4-Bromophenyl analog (hypothetical): Expected to mimic the Cl derivative but with slightly stronger van der Waals forces due to Br’s larger atomic radius.

Table: Dominant Interactions in Selected Derivatives

Compound Dominant Interactions Packing Feature
4-Chlorophenyl C–H⋯O Layered sheets
4-Methoxyphenyl C–H⋯O and C–H⋯π Zig-zag chains
4-(Octyloxy)phenyl C–H⋯O Lamellar LC phases
4-Bromophenyl C–H⋯O (predicted) Similar to Cl analog

Biological Activity

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate (C13H10ClO4) is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a chromene core with a chlorophenyl substituent. The presence of the chlorine atom enhances the compound's reactivity and biological activity due to its electron-withdrawing properties. The compound's lipophilicity is influenced by the carboxylate group, which may affect its interaction with biological targets.

Antioxidant Activity

Chromene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that similar chromene derivatives have shown potent antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It has been shown to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory processes. This inhibition suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of chromene derivatives. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms involve modulation of signaling pathways related to cell survival and death .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets.

Enzyme Inhibition:
The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways. For example, it interacts with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Molecular Docking Studies:
Molecular docking studies have provided insights into the binding interactions between the compound and its targets. These studies reveal that hydrogen and halogen bonding interactions are significant in enhancing the inhibitory activity against specific enzymes .

Case Studies

Study Findings Biological Activity
Evaluated antioxidant propertiesSignificant free radical scavenging
Investigated enzyme inhibitionModerate inhibition of COX and LOX
Assessed anticancer effectsInduction of apoptosis in MCF-7 cells

Q & A

Q. What is the standard synthetic route for 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via a two-step procedure:

  • Step 1: 2-Oxo-2H-chromene-3-carboxylic acid is refluxed with thionyl chloride to form the acyl chloride intermediate.
  • Step 2: The acyl chloride is coupled with 4-chlorophenol in methylene chloride using triethylamine as a base. The reaction is refluxed for 6 hours, followed by neutralization, washing, and purification via column chromatography (ethyl acetate/petroleum ether). Crystallization is achieved by slow evaporation of a methylene chloride/methanol mixture .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) is used to monitor reaction progress. Post-synthesis, purity is confirmed by column chromatography and single-crystal X-ray diffraction (for structural validation). Residual solvents and byproducts are removed via sequential washes with HCl, NaHCO₃, and brine .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • X-ray crystallography reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds with O···H distances of 2.41–2.56 Å) .
  • Key metrics : Space group P2₁/c, unit cell parameters (a = 15.7586 Å, β = 113.037°), and a dihedral angle of 22.60° between the coumarin and benzene rings .

Q. What biological activities are associated with this compound?

While direct studies on the title compound are limited, structurally related coumarin derivatives exhibit:

  • Anti-inflammatory activity : Inhibition of NF-κB pathway and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Antimicrobial and antitumor effects : Demonstrated in analogs with similar substitution patterns .

Advanced Research Questions

Q. How does the dihedral angle between the coumarin and benzene rings influence molecular packing?

The dihedral angle (22.60°) creates a non-planar conformation, reducing steric hindrance and enabling weak C–H···O hydrogen bonds (Table 1 in ). These interactions stabilize the crystal lattice, as shown in packing diagrams . Computational studies could further explore how angle variations affect solubility or bioactivity.

Q. How are hydrogen atoms treated in crystallographic refinement?

Hydrogen atoms are placed in calculated positions using a riding model, with C–H distances fixed at 0.95 Å and isotropic displacement parameters (Uiso) set to 1.2×Ueq of the parent carbon atoms. This approach balances accuracy and computational efficiency for low-resolution data .

Q. How can researchers resolve contradictions in reported biological data for coumarin derivatives?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., cell lines, concentration ranges).
  • Structural nuances : Evaluate substituent effects (e.g., electron-withdrawing groups like Cl vs. OCH3) on activity .
  • Purity validation : Ensure compounds are free from byproducts (e.g., unreacted acyl chloride) that may skew results .

Q. What strategies optimize reaction yield and scalability?

  • Solvent selection : Use anhydrous methylene chloride to minimize hydrolysis of the acyl chloride intermediate.
  • Catalyst tuning : Triethylamine enhances nucleophilicity of 4-chlorophenol during coupling.
  • Scale-up considerations : Continuous flow reactors could improve efficiency for large-scale synthesis, as seen in analogous chromene derivatives .

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